molecular formula C7H2Br3F3O B1613432 2,4,6-Tribromo-3-(trifluoromethyl)phenol CAS No. 384-87-2

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Cat. No.: B1613432
CAS No.: 384-87-2
M. Wt: 398.8 g/mol
InChI Key: UJGDTIJKYXZZNR-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H2Br3F3O. It is classified as a brominated phenol and is known for its diverse applications in scientific research. This compound exhibits remarkable properties that enable its utilization in various fields, such as organic synthesis, medicinal chemistry, and environmental studies.

Preparation Methods

The synthesis of 2,4,6-Tribromo-3-(trifluoromethyl)phenol can be achieved through several methods:

    Bromination of Phenol: This method involves the reaction of phenol with bromine under controlled conditions to introduce bromine atoms at the 2, 4, and 6 positions of the phenol ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents through electrophilic aromatic substitution.

    Industrial Production: Industrial production methods often involve the use of pre-synthesized intermediates such as 3-(trifluoromethyl)phenylboronic acid, which undergoes further bromination to yield the final product.

Chemical Reactions Analysis

2,4,6-Tribromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Tribromo-3-(trifluoromethyl)phenol has a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Environmental Studies: It is used in studies related to environmental pollution and the degradation of brominated compounds.

    Industrial Applications: It is utilized in the production of flame retardants and as a fungicide and wood preservative.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.

Comparison with Similar Compounds

2,4,6-Tribromo-3-(trifluoromethyl)phenol can be compared with other brominated phenols and trifluoromethylated compounds:

    Similar Compounds: Examples include 2,4,6-tribromophenol and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide.

    Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2,4,6-tribromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDTIJKYXZZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623064
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-87-2
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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